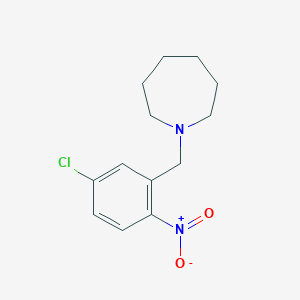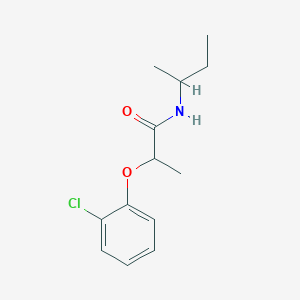
N-(sec-butyl)-2-(2-chlorophenoxy)propanamide
描述
N-(sec-butyl)-2-(2-chlorophenoxy)propanamide, commonly known as BCAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BCAA is a derivative of the amino acid valine and is classified as a non-proteinogenic amino acid.
作用机制
The mechanism of action of BCAA is not fully understood, but it is believed to work through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. BCAA has been shown to selectively inhibit COX-2, which is the isoform responsible for the production of inflammatory prostaglandins. BCAA has also been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), which is another important mediator of inflammation.
Biochemical and Physiological Effects
BCAA has been shown to possess several biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. BCAA has been shown to reduce the production of inflammatory mediators such as prostaglandins and nitric oxide, which are involved in the pathogenesis of various inflammatory diseases. BCAA has also been shown to reduce pain and fever in animal models, indicating its potential use as an analgesic and antipyretic agent.
实验室实验的优点和局限性
One of the advantages of using BCAA in lab experiments is its relatively low cost and ease of synthesis. BCAA is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one of the limitations of using BCAA in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. BCAA is also relatively insoluble in common organic solvents, which can limit its use in certain types of experiments.
未来方向
There are several future directions for the research on BCAA. One potential direction is the development of new drugs based on the structure of BCAA. BCAA has been shown to possess several pharmacological properties, including anti-inflammatory and analgesic effects, which make it a promising candidate for drug development. Another potential direction is the investigation of the mechanism of action of BCAA. Although the inhibition of COX-2 and iNOS has been proposed as the mechanism of action of BCAA, further studies are needed to fully understand its mode of action. Finally, the investigation of the potential use of BCAA as a bioactive compound in functional foods and nutraceuticals is another future direction for research on BCAA.
科学研究应用
BCAA has been extensively used in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology. BCAA has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. BCAA has also been investigated for its potential use as a bioactive compound in functional foods and nutraceuticals.
属性
IUPAC Name |
N-butan-2-yl-2-(2-chlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-4-9(2)15-13(16)10(3)17-12-8-6-5-7-11(12)14/h5-10H,4H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBUQFJJIBQYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(C)OC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-2-(2-chlorophenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chloro-2-methylphenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4767269.png)

![methyl 4-{[(4-butylcyclohexyl)carbonyl]amino}benzoate](/img/structure/B4767281.png)
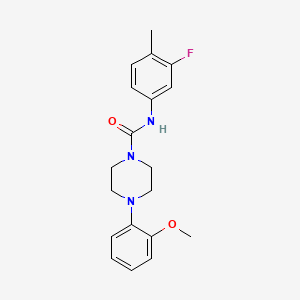
![N-[3-(4-morpholinyl)propyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4767301.png)
![N-(4-ethylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4767314.png)
![N-cycloheptyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4767325.png)
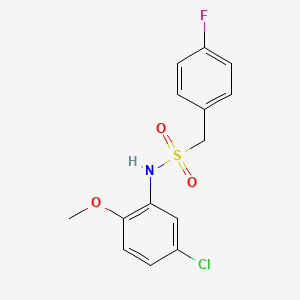
![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-ethoxyphenyl)acrylamide](/img/structure/B4767341.png)

![isopropyl 4-(4-methoxyphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4767346.png)
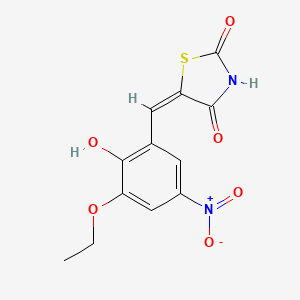
![methyl 3-[2-(cyclohexylamino)-2-oxoethyl]-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4767352.png)
